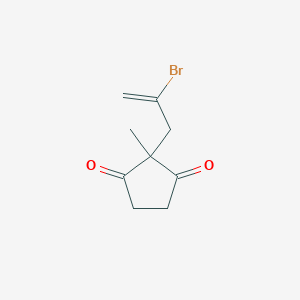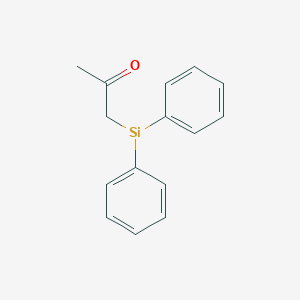![molecular formula C11H20O5 B14270505 Methyl [(2,2,5-trimethyl-1,3-dioxan-5-yl)methoxy]acetate CAS No. 151134-13-3](/img/structure/B14270505.png)
Methyl [(2,2,5-trimethyl-1,3-dioxan-5-yl)methoxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [(2,2,5-trimethyl-1,3-dioxan-5-yl)methoxy]acetate is an organic compound with a complex structure that includes a dioxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(2,2,5-trimethyl-1,3-dioxan-5-yl)methoxy]acetate typically involves the reaction of 2,2,5-trimethyl-1,3-dioxane-5-methanol with methyl chloroacetate in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl [(2,2,5-trimethyl-1,3-dioxan-5-yl)methoxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl [(2,2,5-trimethyl-1,3-dioxan-5-yl)methoxy]acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl [(2,2,5-trimethyl-1,3-dioxan-5-yl)methoxy]acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active dioxane moiety, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,5-Trimethyl-1,3-dioxane-5-methanol
- 2,2,5-Trimethyl-1,3-dioxane-4,6-dione
- Methyl 2,2,5-trimethyl-1,3-dioxane-5-carboxylate
Uniqueness
Methyl [(2,2,5-trimethyl-1,3-dioxan-5-yl)methoxy]acetate is unique due to its specific ester linkage and the presence of the dioxane ring This structure imparts distinct chemical properties and reactivity compared to similar compounds
Propiedades
Número CAS |
151134-13-3 |
|---|---|
Fórmula molecular |
C11H20O5 |
Peso molecular |
232.27 g/mol |
Nombre IUPAC |
methyl 2-[(2,2,5-trimethyl-1,3-dioxan-5-yl)methoxy]acetate |
InChI |
InChI=1S/C11H20O5/c1-10(2)15-7-11(3,8-16-10)6-14-5-9(12)13-4/h5-8H2,1-4H3 |
Clave InChI |
AIARCKUKNMECHJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCC(CO1)(C)COCC(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



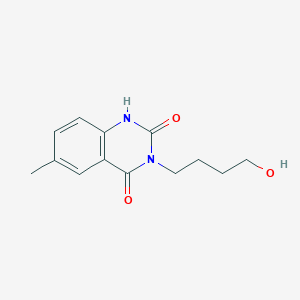
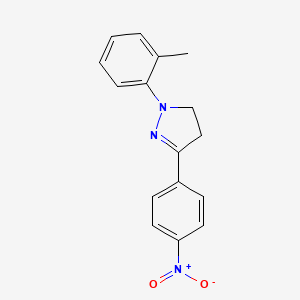
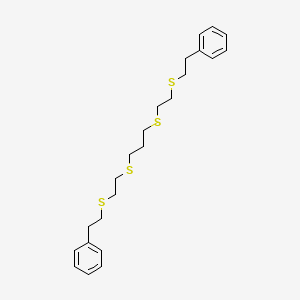
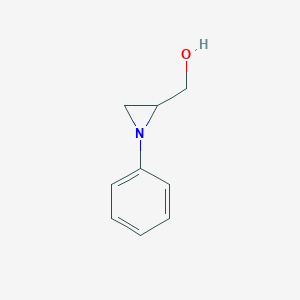
![2-[(5-Chloro-2-hydroxyphenyl)methyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14270460.png)
![3-{[(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}-2,3-dimethylbut-1-en-1-olate](/img/structure/B14270463.png)
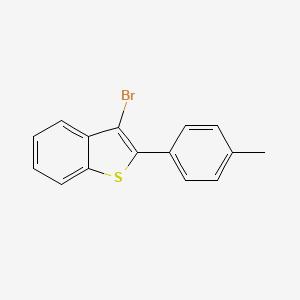
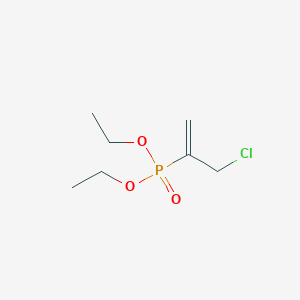
![(1S)-5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14270491.png)
![3-[(2-Hydroxyethyl)sulfanyl]-2,3-dihydro-1H-1-benzothiophen-1-one](/img/structure/B14270498.png)
![Trimethoxy{3-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]propyl}silane](/img/structure/B14270516.png)
